molecular formula C5H3BrO2S B183166 3-Bromothiophene-2-carboxylic acid CAS No. 7311-64-0

3-Bromothiophene-2-carboxylic acid

Cat. No. B183166
Key on ui cas rn: 7311-64-0
M. Wt: 207.05 g/mol
InChI Key: VQQLWBUTTMNMFT-UHFFFAOYSA-N
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Patent
US07186724B2

Procedure details

To a solution of 3-bromothiophene (600.0 g, 3.68 mol) in THF (3 L) cooled to −72° C. was added LDA (1.93 L, 3.86 mol, 2 N) slowly over 2 hours. The rate of LDA addition is such that the reaction temperature never exceeded 68° C. After complete addition, the solution is stirred for an additional 40 minutes. Diethyl ether (3 L) is then added via an addition funnel such that the temperature is maintained below −65° C. The addition funnel is then replaced with a dispersion tube and CO2 gas is bubbled through the solution for 3 hours. Dry ice (500 g) is then added and the mixture is stirred overnight. The reaction flask is then placed in an ice bath and 6 N HCl is added slowly to prevent excessive bubbling until the pH of the solution is adjusted to 1–2. The resulting mixture is then extracted with EtOAc. The extract is washed with brine then dried over MgSO4, filtered and evaporated. The product is dried under vacuum at room temperature yielding 585.15 g (77%) as an off-white solid.
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step One
Name
Quantity
1.93 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[Li+].CC([N-]C(C)C)C.C([O:17][CH2:18]C)C.C1C[O:23]CC1>>[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:18]([OH:17])=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
BrC1=CSC=C1
Name
Quantity
3 L
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1.93 L
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Four
Name
Quantity
3 L
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the solution is stirred for an additional 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is such that the reaction temperature never exceeded 68° C
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
is maintained below −65° C
CUSTOM
Type
CUSTOM
Details
The addition funnel is then replaced with a dispersion tube
CUSTOM
Type
CUSTOM
Details
CO2 gas is bubbled through the solution for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
Dry ice (500 g) is then added
STIRRING
Type
STIRRING
Details
the mixture is stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction flask is then placed in an ice bath
ADDITION
Type
ADDITION
Details
6 N HCl is added slowly
CUSTOM
Type
CUSTOM
Details
to prevent excessive bubbling until the pH of the solution
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is then extracted with EtOAc
WASH
Type
WASH
Details
The extract is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product is dried under vacuum at room temperature
CUSTOM
Type
CUSTOM
Details
yielding 585.15 g (77%) as an off-white solid

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
BrC1=C(SC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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